molecular formula C14H20INO B8628857 1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine

1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine

Cat. No.: B8628857
M. Wt: 345.22 g/mol
InChI Key: UTRJNWWLPXDHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine is a useful research compound. Its molecular formula is C14H20INO and its molecular weight is 345.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine

InChI

InChI=1S/C14H20INO/c1-12-4-2-9-16(12)10-3-11-17-14-7-5-13(15)6-8-14/h5-8,12H,2-4,9-11H2,1H3

InChI Key

UTRJNWWLPXDHJU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-methylpyrrolidine a4 (2 g, 23 mmol, 2 eq) is added into a suspension of 1-(3-chloropropoxy)-4-iodobenzene a3 (3.48 g, 11.7 mmol, 1 eq), potassium carbonate (3.24 g, 23 mmol, 2 eq) and sodium iodide (0.035 g, 0.23 mmol, 0.02 eq) in acetonitrile (120 ml), and the mixture is heated at reflux overnight. The solvent is then removed in vacuo, and the residue is dissolved in ethyl acetate. The organic layer is washed twice with a saturated solution of aqueous sodium hydrogenocarbonate, dried over magnesium sulfate, and concentrated in vacuo to give 3.65 g of a yellow oil. This oil is purified by chromatography over silicagel (dichloromethane/methanol/ammonia:98/2/0.2) to afford 2.57 g of 1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine a5 as a yellow oil.
Quantity
2 g
Type
reactant
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3.48 g
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3.24 g
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reactant
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120 mL
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solvent
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0.035 g
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catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

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